BenchChemオンラインストアへようこそ!

Benoxaprofen

Arachidonic acid cascade Dual inhibition Lipoxygenase pathway

Benoxaprofen is a unique dual COX/5-LOX inhibitor with a long half-life (~38 h) and potent suppression of mononuclear cell migration. Unlike ibuprofen or naproxen, it modulates both prostaglandin and leukotriene pathways, making it essential for arachidonic acid crosstalk studies and acyl glucuronide-mediated hepatotoxicity screening. Withdrawn from clinical use, it remains a critical reference standard for drug-induced liver injury and structural joint protection research.

Molecular Formula C16H12ClNO3
Molecular Weight 301.72 g/mol
CAS No. 67434-14-4
Cat. No. B7824110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenoxaprofen
CAS67434-14-4
Molecular FormulaC16H12ClNO3
Molecular Weight301.72 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)
InChIKeyMITFXPHMIHQXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benoxaprofen (CAS 67434-14-4) | Propionic Acid NSAID with Dual COX/LOX Inhibition for Research


Benoxaprofen (LRCL 3794) is a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, originally developed and marketed by Eli Lilly under the brand names Oraflex® (US) and Opren® (Europe) for the treatment of arthritis and musculoskeletal pain [1]. It is a potent and long-acting anti-inflammatory and antipyretic compound with a plasma elimination half-life of approximately 38 hours, enabling once-daily dosing [2]. The compound is distinguished from conventional NSAIDs by its dual inhibition profile: it acts as a relatively weak inhibitor of cyclooxygenase (COX) but also inhibits 5-lipoxygenase (5-LOX) and monocyte migration in certain experimental systems [3]. Benoxaprofen was withdrawn from clinical use due to severe hepatotoxicity and photosensitivity, but remains a valuable research tool for investigating dual arachidonic acid pathway modulation and idiosyncratic drug-induced liver injury mechanisms.

Benoxaprofen: Why Generic NSAID Substitution Fails for Specialized Research Applications


Generic substitution among NSAIDs is not scientifically valid for research applications requiring specific pharmacological profiles. Benoxaprofen exhibits a unique combination of dual COX/5-LOX inhibition, prolonged plasma half-life, and potent inhibition of mononuclear cell migration that is not replicated by conventional NSAIDs such as ibuprofen, naproxen, or indomethacin [1]. In enzyme preparations, benoxaprofen inhibits both cyclooxygenase and lipoxygenase activities, particularly in polymorphonuclear leukocytes (PMNs), whereas NSAIDs like indomethacin, ketoprofen, and phenylbutazone show selective COX inhibition [2]. This mechanistic divergence translates to distinct functional outcomes, including differential effects on gastrointestinal bleeding, bone damage in arthritis models, and hepatotoxic potential that are compound-specific and cannot be extrapolated across the NSAID class. The quantitative evidence presented below establishes that benoxaprofen's pharmacological signature is non-interchangeable with its closest analogs.

Benoxaprofen Evidence-Based Differentiation Guide: Quantitative Comparisons for Scientific Selection


Dual COX/5-LOX Inhibition: Benoxaprofen vs. Conventional NSAIDs in Human Leukocytes

Benoxaprofen is a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways in human polymorphonuclear leukocytes (PMNs), distinguishing it from conventional NSAIDs that selectively inhibit COX. In comparative enzyme assays, benoxaprofen inhibited both COX and LO activities in PMNs, whereas indomethacin, ketoprofen, and phenylbutazone demonstrated selective COX inhibition without LO activity [1]. In a separate comparative study of 5-LOX inhibition, meclofenamate sodium was 3-fold more potent than benoxaprofen, while naproxen, ibuprofen, and indomethacin exhibited IC50 values greater than 100 μM, indicating negligible LO inhibition [2].

Arachidonic acid cascade Dual inhibition Lipoxygenase pathway

Gastrointestinal Safety Profile: Benoxaprofen vs. Aspirin, Naproxen, Indomethacin, Ibuprofen, and Sulindac

Benoxaprofen demonstrates a markedly reduced gastrointestinal (GI) microbleeding profile compared to other NSAIDs. In randomized, double-blind crossover and parallel human studies measuring fecal blood loss using chromium-51 tagged red blood cells, benoxaprofen produced significantly less blood loss than aspirin, naproxen, and indomethacin, and numerically less than ibuprofen and sulindac [1]. Benoxaprofen also caused the fewest GI complaints among all agents tested. The absolute quantitative values for blood loss were not reported in the abstract; however, the statistical significance against three comparators and directional advantage over two others establishes a clear differentiation.

Gastrointestinal toxicity Fecal blood loss NSAID safety

Bone Damage Suppression in Established Adjuvant Arthritis: Benoxaprofen vs. Phenylbutazone, Ibuprofen, Naproxen, Sulindac, and Others

In the rat adjuvant arthritis model (established arthritis protocol with drug administration from days 15–30 post-induction), benoxaprofen at 30–40 mg/kg produced marked suppression of radiographic bone damage. The effect of benoxaprofen was compared to multiple NSAIDs considered to act primarily via prostaglandin synthesis inhibition. Comparable doses of phenylbutazone, oxyphenbutazone, ibuprofen, fenbufen, naproxen, tolmetin, and sulindac showed less suppression of bone damage [1]. Indomethacin, piroxicam, and flurbiprofen were nearly as effective as benoxaprofen but only at doses that produced adverse effects or death in rats.

Adjuvant arthritis model Bone damage Radiographic assessment

Hepatotoxicity: Benoxaprofen vs. Structural Analog Flunoxaprofen in Sandwich-Cultured Human and Rat Hepatocytes

Benoxaprofen (BNX) exhibits greater hepatotoxic potential than its structural analog flunoxaprofen (FLX), a difference attributed to the reactivity of its acyl glucuronide metabolite. In sandwich-cultured rat hepatocytes, the levels of glucuronide and covalent protein adduct measured followed the order: BNX > FLX > ibuprofen (IBP) [1]. More BNX-protein adduct was formed in sandwich-cultured human hepatocytes than FLX-protein adduct, which correlates with the relative toxicity observed in humans and confirms the cross-species relevance of this mechanism [1].

Hepatotoxicity Acyl glucuronides Covalent protein binding

Mononuclear Cell Migration Inhibition: Benoxaprofen vs. Other NSAIDs in In Vitro and In Vivo Models

Benoxaprofen was the only compound among NSAIDs tested that showed marked inhibition of the directional movement of mononuclear cells in comparative pharmacology studies [1]. This property is believed to be related to its lipoxygenase inhibition and may contribute to its disease-modifying effects in arthritis models. In vitro, benoxaprofen inhibited random and leukoattractant-induced migration of polymorphonuclear leukocytes (PMNL) at concentrations > 1 × 10⁻⁶ M and > 1 × 10⁻⁵ M, respectively [2]. The inhibition of monocyte adhesion to endothelial monolayers was dose-dependent, with 0.05 μg/mL and 50.0 μg/mL producing mean 33% and 83% inhibition, respectively [3].

Leukocyte migration Mononuclear cells Chemotaxis

Antipyretic Potency: Benoxaprofen vs. Aspirin and Paracetamol in Rat and Rabbit Pyrexia Models

Benoxaprofen exhibits superior antipyretic activity compared to both aspirin and paracetamol in experimental pyrexia models. In tests inducing pyrexia with yeast or 'E' pyrogen in rats and rabbits, the antipyretic activity of benoxaprofen is greater than either aspirin or paracetamol [1]. While exact quantitative comparisons (e.g., ED50 values) were not provided in the abstract, the directional claim of superiority over two widely used antipyretic agents establishes a clear differentiation for applications requiring temperature modulation in inflammatory states.

Antipyretic activity Fever models Comparative pharmacology

Benoxaprofen Optimal Research Application Scenarios Based on Differential Evidence


Dual COX/5-LOX Inhibition Studies in Arachidonic Acid Cascade Research

Benoxaprofen is uniquely suited for research applications requiring simultaneous inhibition of both cyclooxygenase and 5-lipoxygenase pathways. Unlike conventional NSAIDs that demonstrate selective COX inhibition, benoxaprofen inhibits both enzyme systems in polymorphonuclear leukocytes [1]. This dual activity enables investigation of crosstalk between prostaglandin and leukotriene signaling, and supports studies of inflammation resolution mechanisms that cannot be achieved with single-pathway inhibitors.

Idiosyncratic Drug-Induced Liver Injury (iDILI) Mechanistic Studies

Benoxaprofen serves as a critical reference compound for investigating acyl glucuronide-mediated hepatotoxicity. Its rank-order of covalent protein adduct formation (BNX > FLX > IBP) in both rat and human sandwich-cultured hepatocytes provides a validated comparative framework for screening reactive metabolite formation and assessing hepatotoxic risk [1]. This application is particularly valuable for pharmaceutical toxicology research and for evaluating structure-toxicity relationships in propionic acid NSAID derivatives.

Disease-Modifying Anti-Rheumatic Drug (DMARD) Research in Adjuvant Arthritis Models

In established adjuvant arthritis models, benoxaprofen at 30–40 mg/kg suppresses radiographic bone damage more effectively than comparable doses of phenylbutazone, ibuprofen, naproxen, and sulindac, without the mortality observed with indomethacin and piroxicam at similarly effective doses [1]. This profile positions benoxaprofen as an optimal positive control or investigational tool for studying structural joint protection mechanisms independent of pure COX inhibition, and for evaluating leukocyte migration-dependent effects on disease progression.

Mononuclear Cell Migration and Adhesion Assays in Inflammation Research

Benoxaprofen is the only NSAID demonstrated to produce marked inhibition of mononuclear cell directional movement, with dose-dependent effects on adhesion (33% inhibition at 0.05 μg/mL; 83% at 50.0 μg/mL) [1][2]. This property supports research applications focused on leukocyte trafficking, endothelial adhesion, and immune cell chemotaxis—areas where conventional NSAIDs exhibit minimal activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benoxaprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.